molecular formula C18H14O7 B131129 9-O-Methyl-4-hydroxyboeravinone B CAS No. 333798-10-0

9-O-Methyl-4-hydroxyboeravinone B

Cat. No. B131129
CAS RN: 333798-10-0
M. Wt: 342.3 g/mol
InChI Key: HTLOGFXLFFWJOX-UHFFFAOYSA-N
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Description

9-O-Methyl-4-hydroxyboeravinone B is a compound isolated from the herbs of Mirabilis jalapa . It has a molecular formula of C18H14O7 and a molecular weight of 342.3 g/mol . It is a type of flavonoid and is a promising candidate for cancer therapy .


Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 28 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 aromatic ketone, 1 hydroxyl group, 2 aromatic hydroxyls, and 3 aromatic ethers .


Physical And Chemical Properties Analysis

9-O-Methyl-4-hydroxyboeravinone B is a powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 672.9±55.0 °C at 760 mmHg, and a flash point of 251.8±25.0 °C .

Scientific Research Applications

Antitumor Activity

MHBB exhibits promising antitumor effects. In a study, it was isolated from Mirabilis himalaica roots and demonstrated cytotoxicity against human cancer cells, including A549 and HeLa cells . Further investigations revealed that MHBB:

Metabolic Disorders

MHBB’s bioactivity could extend to metabolic disorders. Preliminary evidence suggests that rotenoids may influence glucose metabolism and lipid homeostasis.

Future Directions

Given its potential as a cancer therapy, future research could focus on further elucidating its mechanism of action and evaluating its efficacy in preclinical and clinical studies .

properties

IUPAC Name

4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLOGFXLFFWJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-O-Methyl-4-hydroxyboeravinone B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the presence of 9-O-Methyl-4-hydroxyboeravinone B in Mirabilis jalapa?

A1: 9-O-Methyl-4-hydroxyboeravinone B was identified as one of several rotenoids isolated from the roots of the Mirabilis jalapa plant. [] This research focused on characterizing the chemical structure of this compound alongside other rotenoids using techniques like HR-EI-MS, IR, UV, and NMR. []

Q2: Does 9-O-Methyl-4-hydroxyboeravinone B exhibit any biological activity?

A2: While the provided research [] doesn't delve into specific biological activities of 9-O-Methyl-4-hydroxyboeravinone B, it does highlight that another compound isolated in the same study, 1,2,3,4-tetrahydro-1-methylisoquinoline-7,8-diol, exhibited a 48% inhibition against HIV-1 reverse transcriptase at a concentration of 210 µg/ml. [] It's important to note that this information doesn't directly translate to the activity of 9-O-Methyl-4-hydroxyboeravinone B. Further research would be needed to determine its bioactivity and potential applications.

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